molecular formula C11H9BrO3 B599717 Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate CAS No. 104094-31-7

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate

Cat. No.: B599717
CAS No.: 104094-31-7
M. Wt: 269.094
InChI Key: RNIUBRSAJZCNCK-AATRIKPKSA-N
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Description

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is an organic compound with the molecular formula C10H9BrO3. It is a derivative of butenoate, featuring a bromophenyl group and a keto group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate typically involves the reaction of 3-bromobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-bromobenzoic acid.

    Reduction: Formation of 3-bromo-4-hydroxybutanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate involves its interaction with various molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the keto group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-bromophenyl)acetate
  • 3-Bromophenyl Methyl Sulfone
  • 3-(3-Bromophenyl)propionic acid

Uniqueness

Methyl (3E)-4-(3-bromophenyl)-2-oxobut-3-enoate is unique due to its combination of a bromophenyl group and a conjugated keto-ester system. This structure imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl (E)-4-(3-bromophenyl)-2-oxobut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-15-11(14)10(13)6-5-8-3-2-4-9(12)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIUBRSAJZCNCK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701178534
Record name 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1148004-80-1
Record name 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1148004-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Butenoic acid, 4-(3-bromophenyl)-2-oxo-, methyl ester, (3E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701178534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(3-Bromo-phenyl)-2-oxo-3-butenoic acid potassium salt (41.0 g, 140.0 mmol) prepared in Step 1 and methyl iodide (15.0 mL, 238.0 mmol) were added to N,N-dimethylformamide (200.0 mL). The reaction mixture was stirred at 75° C. for 4 hours and then distilled water was added thereto. The reaction mixture was extracted with ethyl acetate. The extract was washed with a saturated solution of sodium hydrogen carbonate and brine, dried on anhydrous magnesium sulfate, and then concentrated under reduced pressure to give a yellow liquid residue. The resulting residue was purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane=1/8) to give 10.0 g of the titled compound as a pale yellow solid.
Name
4-(3-Bromo-phenyl)-2-oxo-3-butenoic acid potassium salt
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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